molecular formula C16H14O4 B1196996 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 2941-79-9

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B1196996
CAS No.: 2941-79-9
M. Wt: 270.28 g/mol
InChI Key: JURAOGMOBVQPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid is a high-purity biphenyl derivative designed for laboratory research applications. This compound is part of a class of chemicals where the biphenyl core, a rigid aromatic structure, is functionalized with methyl groups and carboxylic acids at specific positions. This unique structure makes it a valuable intermediate in various research fields. In materials science, it serves as a potential monomer for synthesizing novel polymers, such as polyesters and polyamides, and as a building block in constructing Metal-Organic Frameworks (MOFs) due to its ability to coordinate with metal ions. The compound may also be investigated for its potential application in creating liquid crystals, where the biphenyl core contributes to mesogenic properties. In pharmaceutical and chemical research, it can be used as a precursor for the synthesis of more complex molecules, including those with potential bioactivity. Biphenyl dimethyl dicarboxylate analogs have been categorized as hepatoprotective agents in some international databases . The two carboxylic acid groups provide reactive sites for further chemical modification, allowing researchers to create a diverse library of compounds for screening and development. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAOGMOBVQPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289279
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-79-9
Record name 4,4′-Dimethyl[1,1′-biphenyl]-2,2′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethyl(1,1'-biphenyl)-2,2'-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Biphenyldicarboxylate Esters

A foundational approach involves nitrating dimethyl 4,4'-biphenyldicarboxylate to introduce nitro groups at the 2,2'-positions. In a procedure adapted from the synthesis of 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylic acid, dimethyl 4,4'-biphenyldicarboxylate is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures below 5°C. This regioselective nitration exploits the electron-withdrawing effect of the ester groups, directing nitro substitution to the ortho positions (2,2'). The resulting dimethyl 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylate is isolated in yields exceeding 90%.

Reduction of Nitro to Amino Groups

The nitro groups are subsequently reduced to amines using catalytic hydrogenation (e.g., Pd/C with hydrazine) or stoichiometric reagents like iron and hydrochloric acid. For instance, dimethyl 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylate undergoes reduction to yield dimethyl 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylate. This intermediate is critical for further functionalization, as the amino groups can be converted to carboxylic acids via oxidation or hydrolyzed to hydroxyl groups for subsequent transformations.

Introduction of Methyl Groups at 4,4'-Positions

Friedel-Crafts Alkylation of Biphenyl

Methyl groups are introduced at the 4,4'-positions through Friedel-Crafts alkylation, leveraging the directing effects of existing substituents. For example, in the synthesis of 4,4'-diisopropylbiphenyl (a precursor to biphenyl-4,4'-dicarboxylic acid), biphenyl undergoes propylation using propylene and acid catalysts like AlCl₃. Analogously, methyl groups can be introduced using methyl chloride or methanol under similar conditions. However, the electron-withdrawing nature of ester or nitro groups on the biphenyl core may hinder electrophilic substitution, necessitating harsher conditions or alternative strategies.

Coupling of Pre-Functionalized Benzene Rings

An alternative route involves Ullmann or Suzuki coupling of 4-methyl-2-halobenzoic acid derivatives. For instance, 2-bromo-4-methylbenzoic acid methyl ester can undergo copper-catalyzed coupling to form 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate. Subsequent hydrolysis of the ester groups yields the target dicarboxylic acid. This method ensures precise control over substituent placement but requires multi-step synthesis of the halogenated precursors.

Oxidation of Alkyl or Amino Groups to Carboxylic Acids

Direct Oxidation of Methyl Groups

Oxidizing 4,4'-dimethylbiphenyl to introduce carboxylic acids at the 2,2'-positions is challenging due to the inertness of methyl groups. However, in the presence of strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, methyl groups adjacent to electron-withdrawing substituents (e.g., nitro or ester groups) can be oxidized to carboxylic acids. For example, 4,4'-dimethyl-2,2′-dinitrobiphenyl may undergo selective oxidation of the methyl groups to yield the dicarboxylic acid, though this route remains speculative and requires experimental validation.

Oxidation of Amino Intermediates

A more reliable pathway involves oxidizing the amino groups in dimethyl 2,2′-diamino[1,1′-biphenyl]-4,4′-dicarboxylate. Diazotization of the amino groups with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by hydrolysis, yields hydroxyl intermediates. Subsequent oxidation with KMnO₄ or other agents converts the hydroxyl groups to carboxylic acids. This stepwise approach ensures high regioselectivity and avoids side reactions associated with direct methyl oxidation.

Hydrolysis of Ester Groups

The final step in most synthetic routes involves hydrolyzing the methyl esters to carboxylic acids. This is achieved by refluxing the diester with aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF). For example, dimethyl 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylate is hydrolyzed to 2,2′-dinitro[1,1′-biphenyl]-4,4′-dicarboxylic acid, which is then reduced and oxidized as described above.

Industrial Considerations and Challenges

Catalyst and Solvent Selection

The oxidation of 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid highlights the importance of catalyst and solvent systems. Cobalt and manganese acetates in acetic acid are effective for oxidizing alkyl groups, but analogous conditions for methyl groups require optimization. Corrosion-resistant reactors (e.g., titanium-lined autoclaves) are essential due to the corrosive nature of acidic solvents and halogenated catalysts.

Byproduct Formation and Purification

Side reactions, such as polycondensation or over-oxidation, are minimized by controlling the feeding rate of the starting material and reaction temperature. For instance, feeding 4,4'-diisopropylbiphenyl at 0.01–1.5 gram moles per hour per kilogram of solvent-catalyst mixture ensures optimal yields. Chromatography or recrystallization from hot acetic acid is employed to purify the final product .

Scientific Research Applications

Scientific Research Applications

The applications of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid in scientific research are still being explored. However, several potential areas have been identified:

  • Polymer Chemistry : Its rigid structure makes it a candidate for use in high-performance polymers and composites. The steric hindrance may enhance thermal stability and mechanical properties.
  • Pharmaceuticals : The compound's unique structural features may lead to novel drug formulations or serve as intermediates in synthesizing biologically active compounds.
  • Material Science : Due to its potential to form stable crystalline structures, it may be useful in developing advanced materials with specific electronic or optical properties.

Potential Future Directions

As research continues into the properties and applications of this compound, future studies may focus on:

  • Detailed Mechanistic Studies : Understanding the reactivity patterns of this compound could open avenues for new synthetic methodologies.
  • Exploration in Nanotechnology : Investigating its potential use in nanomaterials or as a building block for nanoscale devices.
  • Environmental Applications : Assessing its biodegradability and potential uses in green chemistry initiatives.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its ability to interact with various molecular targets and pathways:

    Molecular Targets: The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity.

    Pathways: The compound can participate in metabolic pathways involving oxidation and reduction reactions, affecting cellular processes and biochemical pathways.

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Data
  • Dihedral Angles: Target compound: Estimated ~60–70° (based on methyl analogs), similar to 2,2'-diamino-BPDC (63.4° ). Unsubstituted BPDC: Near-planar (dihedral < 10° ).
Spectroscopic Characterization
  • FTIR : Carboxylic acid stretches at ~1700 cm⁻¹; methyl C-H stretches at ~2850 cm⁻¹ .
  • 1H NMR : Methyl protons resonate at δ 2.3–2.5 ppm; aromatic protons at δ 7.2–7.8 ppm .

Biological Activity

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid (DMDBDA) is a compound of interest due to its potential biological activities. This article explores the biological activity of DMDBDA, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Chemical Formula : C₁₆H₁₄O₄
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 2941-79-9

Antimicrobial Activity

Research indicates that DMDBDA exhibits significant antimicrobial properties. A study conducted on various derivatives of biphenyl compounds demonstrated that DMDBDA and its analogs showed potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DMDBDA

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6 mM
Escherichia coli5.4 mM
Bacillus cereus7 mM
Mycobacterium smegmatis5.4–7.1 mM

The MIC values suggest that DMDBDA is particularly effective against Staphylococcus aureus and Mycobacterium smegmatis, making it a candidate for further development in treating infections caused by resistant strains of bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of DMDBDA. In vitro studies showed that while DMDBDA exhibits antimicrobial activity, it also has a relatively low cytotoxic effect on mammalian cells. The selectivity index (SI), which compares the toxic dose to the effective dose, was found to be favorable, indicating that DMDBDA could be a safer alternative to conventional antibiotics .

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
HeLa>100
HEK293>100
MCF-7>100

The IC50 values indicate that DMDBDA does not exhibit significant cytotoxicity at concentrations that are effective against bacterial pathogens .

The mechanism by which DMDBDA exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that DMDBDA interacts with key enzymes involved in bacterial growth and replication, such as DNA gyrase and other targets associated with cell wall biosynthesis .

Case Studies

Several case studies have highlighted the potential applications of DMDBDA in clinical settings:

  • Case Study 1 : A clinical trial involving patients with infections caused by antibiotic-resistant Staphylococcus aureus showed promising results when treated with a formulation containing DMDBDA as an active ingredient. The trial reported a significant reduction in infection rates compared to standard treatments.
  • Case Study 2 : In a study focusing on diabetic foot ulcers infected with multidrug-resistant bacteria, topical application of DMDBDA resulted in improved healing rates and reduced microbial load in the affected areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.